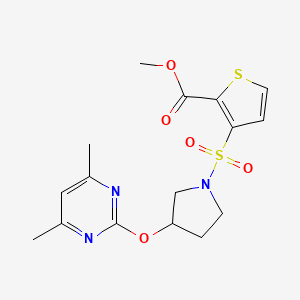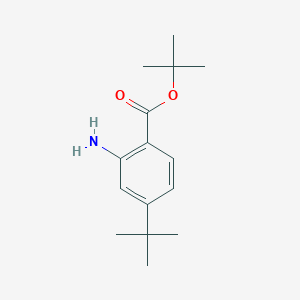![molecular formula C20H26N4O2 B2383315 2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097872-26-7](/img/structure/B2383315.png)
2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups including a piperidine ring, a pyridine ring, and an oxolane ring. These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would likely have a three-dimensional structure due to the presence of the various rings in its structure. The exact structure would depend on the specific arrangement and bonding of these rings .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. For example, the piperidine ring could potentially undergo reactions at the nitrogen atom, while the pyridine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .科学的研究の応用
Chemical Synthesis and Structural Analysis
Research has shown the potential of derivatives of hexahydropyrido and dihydropyridinone compounds in chemical synthesis and structural analysis. These compounds have been prepared through reactions involving piperidyl carbinols, highlighting their configurational and conformational characteristics. For example, studies on substituted hexahydropyrido derivatives have provided insights into their NMR spectra, helping to assign configurations and understand the conformation of the perhydro-1, 4-oxazinone moiety (Cahill & Crabb, 1972). Similarly, research involving palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has led to the synthesis of various heterocyclic derivatives like tetrahydrofuran, dioxolane, oxazoline, and dihydropyridinone, showcasing the versatility of these compounds in chemical synthesis (Bacchi et al., 2005).
Structural Properties and Crystallography
Research on anticonvulsant drugs has also involved the study of crystal structures of compounds containing pyridazinyl and piperidinyl groups. These studies have provided valuable information on the orientation and delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, which is critical for understanding the pharmacological properties of these compounds (Georges et al., 1989). Furthermore, investigations into the synthesis and properties of N-arylpiperazinylalkyl derivatives of dihydropyrido[3,4-d]pyridazines have highlighted the pharmacological potential of these compounds, demonstrating their relevance in drug development (Śladowska et al., 2010).
Pharmacological Potential
The synthesis and analysis of compounds like risperidone chloride 2.5-hydrate have contributed to the understanding of their crystal packing and potential pharmacological applications. Such studies are crucial for the development of new medications and understanding their interactions at the molecular level (Wang & Pan, 2006).
Safety And Hazards
将来の方向性
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting clinical trials .
特性
IUPAC Name |
2-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-20-2-1-19(18-3-8-21-9-4-18)22-24(20)14-16-5-10-23(11-6-16)13-17-7-12-26-15-17/h1-4,8-9,16-17H,5-7,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGMPZRFQFVGLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)CC4CCOC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

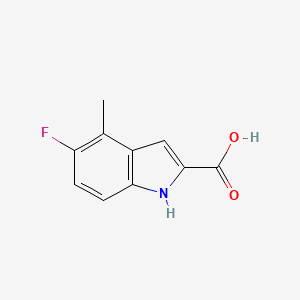
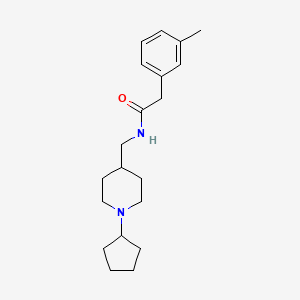
![2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2383234.png)
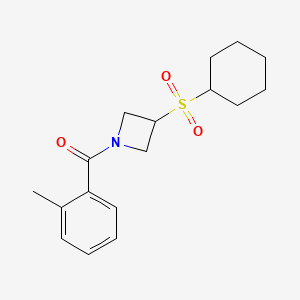
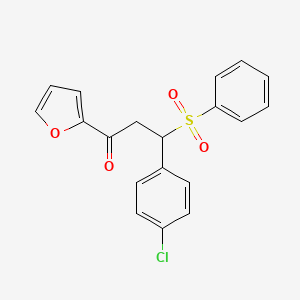
![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol](/img/structure/B2383238.png)
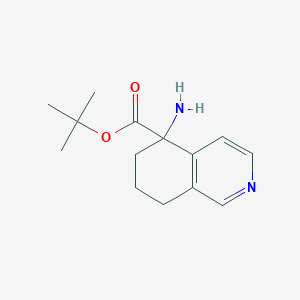
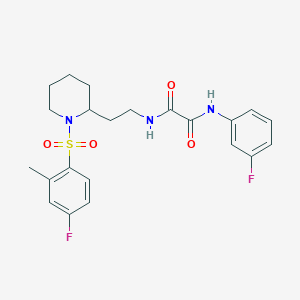

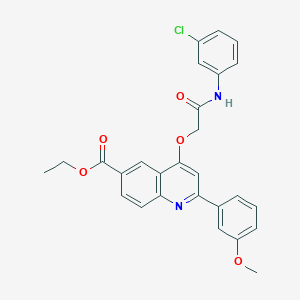
![N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B2383249.png)
![(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2383250.png)
